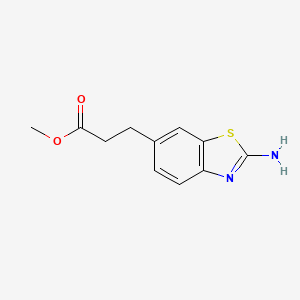

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate

Description

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is a heterocyclic ester featuring a benzothiazole core substituted with an amino group at position 2 and a methyl propanoate moiety at position 6. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol. The compound’s structure combines the aromaticity and electron-rich nature of benzothiazoles with the hydrolyzable ester group, making it a candidate for prodrug design or catalytic applications. Key spectral characteristics include:

- IR: Ester C=O stretch near 1740 cm⁻¹, N-H stretches (amine) at 3300–3500 cm⁻¹.

- ¹H NMR: Methyl ester singlet (~δ 3.7 ppm), propanoate chain protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).

- EI-MS: Molecular ion peak at m/z 236, with fragmentation patterns consistent with ester cleavage and benzothiazole ring stability .

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate |

InChI |

InChI=1S/C11H12N2O2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3,(H2,12,13) |

InChI Key |

AEEBCPYSIQURMY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC2=C(C=C1)N=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance. One common method is the reaction of 2-aminobenzenethiol with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-tubercular and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science:

Mechanism of Action

The mechanism of action of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth .

Comparison with Similar Compounds

Structural Analogues from the Benzothiazole-Oxadiazole Family

describes four compounds (7c–7f) with benzothiazole and oxadiazole moieties (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide). Key differences include:

| Property | Target Compound | Compounds 7c–7f |

|---|---|---|

| Core Structure | Benzothiazole + ester | Benzothiazole + oxadiazole + sulfonamide |

| Substituent Position | 6-position (benzothiazole) | 4-position (benzothiazole) |

| Functional Group | Methyl propanoate ester | Propanamide + sulfanyl linker |

| Molecular Weight | 236.29 g/mol | 375–389 g/mol |

| Melting Point | Not reported (est. 100–130°C) | 134–178°C |

| Polarity | Moderate (ester) | High (amide + sulfonyl) |

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares a benzamide backbone but diverges in functionalization:

| Property | Target Compound | N-(2-Hydroxy...)benzamide |

|---|---|---|

| Core Structure | Benzothiazole + ester | Benzamide + hydroxyl group |

| Functional Group | Ester | Amide + tertiary alcohol |

| Directing Groups | None | N,O-bidentate (catalytic applications) |

| Stability | Hydrolysis-prone (ester) | Stable (amide, hydroxyl) |

Triazolo-Pyrimidine Derivatives

describes methyl 3-((7-(3-methoxyphenyl)-5-methyl-6-((4-methylpyridin-3-yl)carbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)propanoate, which shares a thioether-linked propanoate ester:

- Electronic Effects : The triazolo-pyrimidine core introduces additional nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to benzothiazoles .

Biological Activity

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is a chemical compound with significant biological activity attributed to its unique structural features, particularly the benzothiazole moiety. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- IUPAC Name : this compound

- Canonical SMILES :

COC(=O)CCC1=CC2=C(C=C1)N=C(S2)N

The compound features a methyl ester group and an amino-substituted benzothiazole ring, which enhances its potential for various biological interactions.

Biological Activity Overview

Compounds that include a benzothiazole structure are known for their diverse pharmacological properties. This compound has been studied for its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, similar compounds have shown efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : The compound may inhibit enzymes associated with cancer progression. Studies suggest that analogs of benzothiazole can inhibit DNA gyrase and dihydroorotase, crucial for bacterial growth and possibly cancer cell proliferation .

- Neuroprotective Effects : Some benzothiazole derivatives have been evaluated for neurotoxicity and anticonvulsant activity. A series of related compounds showed promising results in reducing seizure activity without significant neurotoxic effects .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways. For example, it has been suggested to inhibit dihydroorotase, which is involved in pyrimidine biosynthesis .

- Receptor Binding : There is potential for this compound to bind to various receptors, modulating signaling pathways that could lead to therapeutic effects in conditions like cancer and infections .

Table 1: Summary of Biological Activities

Case Study Examples

- Antimicrobial Efficacy : A study synthesized several benzothiazole derivatives, including this compound, which demonstrated notable antibacterial activity against clinical isolates of Staphylococcus aureus.

- Anticonvulsant Activity : In a controlled experiment involving various benzothiazole derivatives, the compound showed a significant reduction in seizure duration in animal models without causing adverse effects on motor coordination or behavior .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of a benzothiazole core followed by coupling with a propanoate moiety. For example, thiol-ene "click" chemistry or nucleophilic substitution reactions are employed to introduce the propanoate group. Key steps include:

- Intermediate synthesis : Use of methyl 3-((5-amino-1H-1,2,4-triazol-3-yl)thio)propanoate as a precursor, prepared via condensation reactions under inert atmospheres .

- Reaction optimization : Yields are highly sensitive to temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., DCC for carboxylate activation). Anhydrous conditions are critical to avoid hydrolysis of the ester group .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : - and -NMR confirm the benzothiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 279.08 for CHNOS) and fragmentation patterns .

- IR spectroscopy : Identifies amine N–H stretches (~3400 cm) and ester C=O (~1720 cm) .

Q. How can researchers address solubility challenges during experimental setups with this compound?

- Methodological Answer : Solubility in aqueous buffers is limited due to the hydrophobic benzothiazole ring. Strategies include:

- Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to enhance solubility without denaturing proteins in bioassays .

- pH adjustment : Protonate the amino group (pKa ~8.5) in acidic conditions (pH 5–6) to improve aqueous solubility .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes be resolved when varying solvent systems?

- Methodological Answer : Contradictions often arise from solvent-dependent side reactions (e.g., ester hydrolysis in polar protic solvents). Mitigation involves:

- Replicate under controlled conditions : Use anhydrous solvents (e.g., THF over methanol) and monitor via TLC or HPLC .

- Post-reaction analysis : Compare -NMR spectra of crude products to identify solvent-induced impurities .

Q. What computational methods are effective for predicting biological targets of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs, leveraging the benzothiazole scaffold’s affinity for ATP-binding pockets .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with activity using descriptors like logP and polar surface area .

Q. How is single-crystal X-ray diffraction applied to confirm the structure of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures.

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) and SHELXL for refinement. The benzothiazole dihedral angle (~5–10°) and hydrogen-bonding network (N–H⋯O) are critical validation metrics .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core modifications : Replace the 2-amino group with methyl or halogens to assess steric/electronic effects on bioactivity .

- Ester hydrolysis : Compare methyl ester with free carboxylic acid derivatives to evaluate pharmacokinetic impacts .

Q. How do HPLC and NMR differ in assessing purity, and which is preferred for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.